1-(1-Tert-butoxycarbonyl-pyrrolidin-3-YL)-1H-imidazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-5-4-9(6-15)16-7-10(11(17)18)14-8-16/h7-9H,4-6H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEVRNLGGDNLCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination via Appel Reaction
Oxidation to Aldehyde
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Dissolve Boc-protected pyrrolidin-3-methanol (1.0 equiv) in DCM.
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Add Dess-Martin periodinane (1.2 equiv) and stir for 3 hours.
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Quench with sodium thiosulfate and purify to obtain pyrrolidine-3-carbaldehyde (70% yield).
Formation of the Imidazole-4-Carboxylic Acid Moiety
The imidazole ring is constructed via cyclization or derived from pre-synthesized fragments.
Debus-Radziszewski Reaction
Hydrolysis of Nitrile Precursors
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Treat 4-cyanoimidazole (1.0 equiv) with 6 M HCl under reflux for 12 hours.
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Neutralize with NaOH and extract to obtain imidazole-4-carboxylic acid (80% yield).
Coupling Strategies for Pyrrolidine and Imidazole Components
Nucleophilic Substitution
Reductive Amination
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Combine pyrrolidine-3-carbaldehyde (1.0 equiv) and imidazole-4-carboxylic acid methyl ester (1.2 equiv) in methanol.
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Add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) and stir for 24 hours.
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Hydrolyze the ester with LiOH to yield the carboxylic acid (60% overall yield).
Purification and Characterization
Chromatography :
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Use silica gel chromatography (ethyl acetate/hexane, 1:1) for intermediate purification.
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Final purification employs preparative HPLC (C18 column, acetonitrile/water gradient).
Spectroscopic Validation :
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¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (s, 9H, Boc), 3.20–3.50 (m, 4H, pyrrolidine), 4.65 (m, 1H, CH-imidazole), 7.80 (s, 1H, imidazole-H).
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IR : 1720 cm⁻¹ (C=O, Boc), 1680 cm⁻¹ (C=O, carboxylic acid).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 55 | 95 | Direct C–N bond formation |
| Reductive Amination | 60 | 90 | Mild conditions, scalability |
| Cyclization | 65 | 85 | Single-pot synthesis |
Challenges and Optimization Approaches
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Steric Hindrance : The Boc group impedes reactivity at the pyrrolidine’s 3-position. Using polar aprotic solvents (e.g., DMF) enhances nucleophilicity.
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Carboxylic Acid Stability : Ester protection during coupling prevents decarboxylation. Post-reaction hydrolysis with LiOH ensures high yields.
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Byproduct Formation : Excess reagents in halogenation steps generate triphenylphosphine oxide. Filtration through celite improves purity .
Chemical Reactions Analysis
Types of Reactions
1-(1-Tert-butoxycarbonyl-pyrrolidin-3-YL)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halides, amines, and ethers .
Scientific Research Applications
Drug Development
The compound serves as a versatile scaffold for the synthesis of various derivatives aimed at enhancing pharmacological properties. Its imidazole core is known for its role in numerous biologically active molecules, particularly in the development of:
- Antimicrobial agents
- Anticancer drugs
- Neurological disorder treatments
Case Study : Research has indicated that modifications of the imidazole ring can lead to enhanced antibacterial activity against resistant strains of bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Synthesis of Bioactive Compounds
The compound is utilized as an intermediate in the synthesis of more complex molecules. For instance, it has been employed in the creation of novel imidazole derivatives that exhibit significant biological activities.
| Compound | Biological Activity | Reference |
|---|---|---|
| 5-Nitroimidazole derivatives | Antibacterial | |
| Imidazole-based opioids | Pain management |
Synthesis Example : A study demonstrated the synthesis of a series of phenyl imidazoles that showed promising binding affinities for opioid receptors, indicating potential applications in gastrointestinal disorders .
Pharmacological Studies
Pharmacological investigations have highlighted the compound's potential as a negative allosteric modulator in receptor-targeted therapies. This property allows it to alter receptor activity without directly competing with agonists, providing a nuanced approach to drug design.
Case Study : The compound was explored as part of a library aimed at identifying new allosteric modulators for G-protein coupled receptors, which are crucial targets in drug discovery .
Summary of Findings
The applications of 1-(1-Tert-butoxycarbonyl-pyrrolidin-3-YL)-1H-imidazole-4-carboxylic acid span several areas within medicinal chemistry:
- Antibacterial and Antimicrobial Agents : Its derivatives are being tested for efficacy against multi-drug resistant pathogens.
- Pain Management Drugs : Structural modifications can lead to new analgesics targeting opioid receptors.
- Receptor Modulation : Its role as an allosteric modulator opens avenues for innovative therapeutic strategies.
Mechanism of Action
The mechanism by which 1-(1-Tert-butoxycarbonyl-pyrrolidin-3-YL)-1H-imidazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to modulate biological pathways. The presence of the imidazole ring allows for interactions with metal ions and other biomolecules, which can influence the compound’s activity and selectivity .
Comparison with Similar Compounds
Key Observations :
- The target compound’s carboxylic acid group distinguishes it from ester derivatives in , offering higher polarity and direct reactivity for conjugation.
- Indole substituents in analogs () enhance π-stacking interactions in biological targets, whereas the imidazole in the target compound favors metal coordination.
Stability and Reactivity
- Boc Group Stability : All compounds show stability under basic conditions but undergo acid-mediated deprotection (e.g., HCl in dioxane).
- Carboxylic Acid vs. Ester : The target compound’s carboxylic acid enables direct amide bond formation, whereas ester analogs require hydrolysis steps for activation .
Spectral and Physical Properties
Notable Differences:
- The target compound’s carboxylic acid proton (δ ~12–13 ppm in D₂O) is absent in ester analogs, which show ethyl group signals (δ 0.75–3.89 ppm) .
- Indole protons in analogs (δ 6.9–8.0 ppm) are replaced by imidazole protons (δ 7.5–8.0 ppm) in the target compound.
Research Findings and Implications
- Computational Modeling : Structural similarities allow "lumping" strategies () in computational studies to predict reactivity or degradation pathways .
Biological Activity
1-(1-Tert-butoxycarbonyl-pyrrolidin-3-YL)-1H-imidazole-4-carboxylic acid, known by its CAS number 1227270-35-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a pyrrolidine ring and an imidazole moiety, which are significant in influencing its biological properties. The molecular formula is , and it has a molecular weight of approximately 265.31 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that compounds with imidazole structures can inhibit enzymes such as proteases and kinases, which are crucial in various signaling pathways.
- Antimicrobial Properties : The imidazole ring is known for its antimicrobial activity, potentially making this compound effective against certain pathogens.
- Cellular Mechanisms : Research indicates that similar compounds may modulate cellular pathways involved in inflammation and apoptosis.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of imidazole derivatives. For instance, compounds structurally related to this compound have demonstrated efficacy against viruses such as SARS-CoV-2 by inhibiting viral proteases essential for viral replication .
Anticancer Properties
Research has indicated that imidazole derivatives can act as small molecule inhibitors targeting PD-1/PD-L1 interactions, which are critical in cancer immunotherapy. This suggests that this compound may have potential applications in cancer treatment .
Study on Antiviral Efficacy
A study evaluated the antiviral activity of various imidazole derivatives, including those similar to this compound. The results indicated significant inhibition of viral replication in vitro, with EC50 values in the nanomolar range for some derivatives .
Anticancer Activity Assessment
In another investigation, the compound's effect on tumor cell lines was assessed. The results showed that treatment with similar imidazole-based compounds led to reduced cell viability and induced apoptosis in various cancer cell lines. This was attributed to their ability to interfere with critical signaling pathways involved in cell survival .
Data Summary
Q & A
Q. What are the standard synthetic routes for preparing 1-(1-Tert-butoxycarbonyl-pyrrolidin-3-YL)-1H-imidazole-4-carboxylic acid?
Methodological Answer : The synthesis typically involves sequential functionalization of the pyrrolidine and imidazole moieties. A common approach includes:
Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen under anhydrous conditions using Boc anhydride and a base like DMAP .
Coupling Reactions : Linking the Boc-protected pyrrolidine to the imidazole-4-carboxylic acid via nucleophilic substitution or amide bond formation. Carbodiimide-based reagents (e.g., EDC/HOBt) are often employed for carboxylate activation .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures purity. LC-MS or NMR validates intermediates .
Q. How can researchers characterize this compound using spectroscopic techniques?
Methodological Answer : Key techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (C₁₆H₂₃N₃O₄) validates synthesis .
- IR Spectroscopy : Stretching bands at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1250 cm⁻¹ (Boc C-O) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in stability data under varying pH conditions?
Methodological Answer : Contradictions often arise from competing decomposition pathways. To address this:
Controlled Stability Studies :
- Perform HPLC or TLC monitoring under buffered conditions (pH 2–12) at 25°C and 40°C.
- Identify degradation products (e.g., tert-butyl alcohol from Boc cleavage or decarboxylated imidazole derivatives) .
Mechanistic Probes :
- Use deuterated solvents (D₂O) in NMR to track proton exchange in acidic/basic conditions.
- Computational modeling (DFT) predicts vulnerable bonds (e.g., Boc group hydrolysis) .
Mitigation Strategies :
Q. How does the Boc group influence the compound’s reactivity in nucleophilic environments?
Methodological Answer : The Boc group serves dual roles:
- Steric Shielding : The bulky tert-butyl moiety hinders nucleophilic attack on the pyrrolidine nitrogen, stabilizing intermediates during multi-step syntheses .
- Controlled Deprotection : Under acidic conditions (e.g., TFA/DCM), the Boc group is selectively removed, enabling further functionalization (e.g., peptide coupling) without disrupting the imidazole-carboxylic acid moiety .
Experimental Validation : - Compare reaction rates of Boc-protected vs. deprotected analogs in SN2 reactions (e.g., alkylation). Kinetic assays (UV-Vis or LC-MS) quantify steric effects .
Q. What advanced techniques are recommended for studying the compound’s interactions with biological targets (e.g., enzymes)?
Methodological Answer :
Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) between the compound and immobilized enzymes .
X-ray Crystallography : Co-crystallization with target proteins reveals binding modes (e.g., hydrogen bonding with the carboxylic acid group) .
Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to assess binding affinity and specificity .
Note : Ensure compound solubility in assay buffers (e.g., DMSO ≤1% v/v) to avoid aggregation artifacts .
Q. How can researchers design experiments to resolve discrepancies in reported catalytic activity of derivatives?
Methodological Answer :
Systematic Variation : Synthesize analogs with modified substituents (e.g., replacing Boc with other protecting groups) and compare activity in standardized assays .
Cross-Validation :
- Reproduce experiments under identical conditions (solvent, temperature, catalyst loading).
- Use internal controls (e.g., known inhibitors) to calibrate assays .
Data Triangulation : Combine kinetic data (HPLC), computational docking, and spectroscopic analysis (e.g., fluorescence quenching) to identify structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
